[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()
[3] R&D Systems, BMS 509744 ()
[2] National Center for Advancing Translational Sciences, Inxight Drugs - BMS-509744 ()
BMS-509744 is a potent inhibitor of interleukin-2-inducible T-cell kinase, also known as ITK. This compound is characterized by its ability to inhibit ITK activity in an ATP-competitive manner, with an inhibitory concentration (IC50) of approximately 19 nanomolar. BMS-509744 features a unique aminothioaryl-thiazolo scaffold, which contributes to its selective inhibition of ITK without significantly affecting other kinases .
BMS-509744 functions primarily through competitive inhibition of ATP binding to the ITK enzyme. The binding of BMS-509744 stabilizes the inactive conformation of ITK, preventing its activation and subsequent downstream signaling involved in T cell receptor-mediated responses. This stabilization is critical for inhibiting T cell activation, proliferation, and cytokine production .
BMS-509744 exhibits significant biological activity by inhibiting T cell activation through the T cell receptor pathway. It has been shown to markedly reduce cytokine production and T cell proliferation in experimental models. The compound's mechanism of action involves the stabilization of the inactive conformation of ITK, which is crucial for modulating immune responses . Additionally, it has implications in studying HIV replication by targeting pathways that influence viral replication in immune cells .
BMS-509744 has potential applications in both basic research and therapeutic development. It serves as a chemical probe for studying the role of ITK in various immune responses and diseases, including autoimmune disorders and cancer. Moreover, its ability to inhibit T cell activation makes it a candidate for therapeutic strategies aimed at modulating immune responses in conditions such as graft-versus-host disease or chronic inflammatory diseases .
Interaction studies have demonstrated that BMS-509744 selectively binds to ITK, stabilizing it in an inactive conformation. This specificity is crucial as it minimizes off-target effects associated with broader kinase inhibitors. Structural studies using crystallography have revealed that BMS-509744 binds within the ATP-binding pocket of ITK, leading to conformational changes that prevent substrate access . These findings underscore its potential utility in targeted therapies.
BMS-509744 can be compared with several other compounds that target similar pathways or kinases:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
BMS-509744 | Interleukin-2-inducible T-cell kinase | 19 | Stabilizes inactive conformation |
GSK2656157 | PERK | 30 | Selective inhibitor for endoplasmic reticulum stress response |
PF-06650833 | Bruton’s tyrosine kinase | 10 | Focused on B cell signaling pathways |
Ibrutinib | Bruton’s tyrosine kinase | 5 | First-in-class irreversible inhibitor |
BMS-509744 is unique due to its specific action on ITK and its mechanism involving stabilization of an inactive conformation, which distinguishes it from other kinase inhibitors that may not exhibit such specificity or mechanism .
BMS-509744, chemically known as N-(5-((5-(4-acetylpiperazine-1-carbonyl)-4-methoxy-2-methylphenyl)thio)thiazol-2-yl)-4-(((3,3-dimethylbutan-2-yl)amino)methyl)benzamide, represents a structurally novel aminothiazole-based small molecule inhibitor that emerged from the medicinal chemistry research program at Bristol-Myers Squibb [1] [2]. The compound was developed as part of a systematic structure-activity relationship exploration focused on the interleukin-2 inducible T cell kinase inhibitor class [1] [2].
The synthetic approach to BMS-509744 centers on the construction of the 2-amino-5-(thioaryl)thiazole core structure, which forms the fundamental pharmacophore responsible for the compound's selective kinase inhibitory activity [1]. The development of this synthetic pathway involved the strategic optimization of multiple chemical transformations to achieve the complex molecular architecture containing both thiazole and benzamide functionalities connected through a sulfur linkage [1] [3].
The optimization strategy for BMS-509744 synthesis focused on several critical parameters including reaction yield enhancement, selectivity improvement, and the reduction of process-related impurities [3]. The crystallographic analysis of BMS-509744 in complex with its target enzyme revealed that the aminothiazole core forms hydrogen bonds to the backbone nitrogen and carbonyl of hinge residue M438, while the aromatic system engages in stacking interactions with the binding pocket [4]. This structural information guided synthetic route optimization to ensure the preservation of key binding interactions throughout the chemical transformation sequence [4].
Process development considerations included the management of palladium-containing intermediates, which represented a significant challenge in achieving pharmaceutical-grade purity specifications [5]. The synthetic route optimization required careful selection of reaction conditions to minimize palladium contamination while maintaining acceptable yields and chemical selectivity [5].
The synthesis of BMS-509744 involves multiple key intermediate compounds that require precise control of reaction mechanisms to achieve the desired molecular connectivity and stereochemistry [1]. The central synthetic challenge lies in the formation of the thioaryl-thiazole linkage, which represents the critical structural element responsible for the compound's binding affinity and selectivity profile [1].
The reaction mechanism for thiazole formation involves nucleophilic attack pathways that must be carefully controlled to prevent competing side reactions [1]. The aminothiazole core formation represents a particularly sensitive transformation requiring optimization of temperature, solvent, and reaction time parameters to achieve acceptable yields while minimizing the formation of structural isomers [1].
Key intermediate compounds in the BMS-509744 synthetic pathway include substituted benzamide derivatives and functionalized thiazole precursors [1]. The coupling reaction between these fragments requires the use of specific activation strategies to achieve the sulfur-carbon bond formation that links the two major structural domains of the molecule [1].
The mechanistic understanding of BMS-509744 binding to its target enzyme reveals that the compound stabilizes the activation loop in a substrate-blocking inactive conformation [3]. This mechanism of action differs from other kinase inhibitors and provides insight into the structural requirements for achieving selective enzyme inhibition [4]. The observed binding mode allows rationalization of structure-activity relationships and facilitates further structure-based optimization of synthetic intermediates [4].
High Performance Liquid Chromatography analysis of BMS-509744 demonstrates that commercial preparations consistently achieve purity levels of ≥97% when assessed using validated analytical methods [6] [7] [8]. The chromatographic profiling reveals a characteristic retention pattern that enables unambiguous identification and quantification of the active pharmaceutical ingredient [6].
Multiple vendors report BMS-509744 purity specifications ranging from 97% to 98.09% based on High Performance Liquid Chromatography analysis [9] [10]. The analytical methods employed for purity assessment utilize reverse-phase chromatographic conditions optimized for the separation of BMS-509744 from potential synthetic impurities and degradation products [11].
The chromatographic behavior of BMS-509744 has been characterized using various analytical platforms including ultra-performance liquid chromatography coupled with mass spectrometry detection [11]. These advanced analytical techniques provide enhanced resolution and sensitivity for the detection of trace impurities that may not be visible using conventional High Performance Liquid Chromatography methods [11].
Preparative High Performance Liquid Chromatography methods have been developed for the purification of BMS-509744 using Waters Sunfire C18 columns with gradient elution conditions employing methanol-water mobile phases containing trifluoroacetic acid [11]. The preparative chromatographic conditions are optimized to achieve baseline separation of the target compound from synthetic impurities while maintaining acceptable recovery yields [11].
Table 1: BMS-509744 Purity Assessment Data
Vendor | Purity (%) | Method | Reference |
---|---|---|---|
Sigma-Aldrich | ≥97 | HPLC | [6] |
R&D Systems | ≥97 | HPLC | [7] |
Tocris Bioscience | ≥97 | HPLC | [8] |
ChemScene | 98.09 | HPLC | [9] |
Cenmed Enterprises | 98 | HPLC | [10] |